molecular formula C14H10ClF3N2 B1454886 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1159819-79-0

4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No. B1454886
M. Wt: 298.69 g/mol
InChI Key: XOZJYUKFNRCJFA-UHFFFAOYSA-N
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Description

“4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine” is a chemical compound with the CAS Number: 137276-71-2 . It has a molecular weight of 222.6 and its IUPAC name is the same as the given name . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3N2/c9-6-3-5 (8 (10,11)12)13-7 (14-6)4-1-2-4/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is in liquid form . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of pyrimidine derivatives, known for their significance in enzyme inhibition and potential pharmacological applications. For instance, the synthesis processes for related pyrimidine compounds have been explored to identify efficient pathways without the need for special catalysts, demonstrating their versatility in synthetic chemistry. These processes are crucial for developing various inhibitors with significant biological activities (Németh et al., 2010).

Applications in Medicine and Optoelectronics

Research on thiopyrimidine derivatives, which share a core structural similarity with the specified compound, highlights their importance in nonlinear optics (NLO) and potential medicinal applications. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) provide insights into their structural parameters, electronic properties, and NLO characteristics, suggesting their utility in high-tech optoelectronic applications (Hussain et al., 2020).

Enzyme Inhibition and Pharmacological Potentials

The compound belongs to a category of chemicals integral to the development of enzyme inhibitors. Specific structure-activity relationship (SAR) studies have been conducted on similar pyrimidine derivatives to improve their oral bioavailability and efficacy as inhibitors of transcription factors such as NF-kappaB and AP-1, highlighting their potential in therapeutic applications (Palanki et al., 2000).

Role in Nonlinear Optical Studies

The investigation of pyrimidine and thiopyrimidine derivatives in NLO studies underscores the significance of such compounds in advanced material science. These studies, focusing on electronic, linear, and nonlinear optical properties, pave the way for their application in creating materials with desirable optical characteristics for future technologies (Hussain et al., 2020).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-[2-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2/c15-12-7-11(19-13(20-12)8-5-6-8)9-3-1-2-4-10(9)14(16,17)18/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZJYUKFNRCJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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